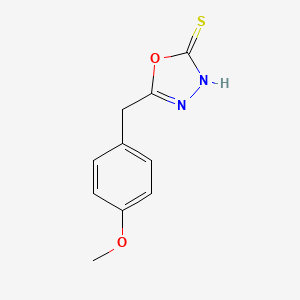

5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol

描述

5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-methoxybenzyl group at position 5 and a thiol (-SH) group at position 2. This scaffold is synthesized via cyclization of hydrazide intermediates with carbon disulfide under basic conditions, followed by S-alkylation or further derivatization . The methoxybenzyl substituent enhances lipophilicity and electronic modulation, making it a candidate for pharmacological applications, including antifungal and anticancer research .

属性

IUPAC Name |

5-[(4-methoxyphenyl)methyl]-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-13-8-4-2-7(3-5-8)6-9-11-12-10(15)14-9/h2-5H,6H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAZBRUDKZCQHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NNC(=S)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360664 | |

| Record name | 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787302 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

93073-37-1 | |

| Record name | 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. One common method includes the reaction of 4-methoxybenzyl hydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by acidification to yield the desired oxadiazole-thiol compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity.

化学反应分析

Types of Reactions

5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Cyclization: The oxadiazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol group.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the methoxy group.

Cyclization: Cyclization reactions may require catalysts such as acids or bases, depending on the specific reaction pathway.

Major Products Formed

Disulfides: Formed from the oxidation of the thiol group.

Substituted Derivatives: Formed from nucleophilic aromatic substitution reactions.

Complex Heterocycles: Formed from cyclization reactions involving the oxadiazole ring.

科学研究应用

The 1,3,4-oxadiazole core structure is known for its broad spectrum of biological activities. Compounds containing this moiety have been reported to exhibit:

- Antimicrobial Properties : Effective against various bacterial strains, including resistant strains.

- Anticancer Activity : Inhibitory effects on cancer cell lines.

- Anti-inflammatory Effects : Potential use in treating inflammatory diseases.

Antimicrobial Applications

Recent studies have highlighted the antimicrobial efficacy of 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol and related compounds. For instance:

- A study demonstrated that derivatives of 1,3,4-oxadiazoles showed significant activity against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA) .

- The compound exhibited minimum inhibitory concentrations (MIC) that were lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent .

Anticancer Applications

The anticancer properties of this compound have been investigated through various in vitro studies:

- Mechanism of Action : This compound has been shown to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth .

- Cell Line Studies : In vitro testing against multiple cancer cell lines revealed IC50 values indicating potent cytotoxicity. For example, compounds with similar structures demonstrated IC50 values as low as against epidermal growth factor receptor (EGFR) .

Case Studies and Research Findings

The following table summarizes key findings from recent research involving this compound and related compounds:

Synthesis and Chemical Properties

The synthesis of this compound typically involves:

- Starting Materials : Aromatic organic acids are converted into corresponding esters or hydrazides.

- Cyclization : The final product is synthesized through cyclization reactions involving thiosemicarbazides under mild conditions.

The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure .

作用机制

The mechanism of action of 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

相似化合物的比较

Comparative Analysis with Structural Analogs

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃, -Cl) and bulky substituents (e.g., biphenyl) generally reduce yields due to steric hindrance during cyclization .

- The methoxy group in 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol improves solubility in polar solvents compared to nonpolar analogs like 5-benzyl derivatives .

Antifungal Activity

- This compound : Demonstrated moderate antifungal activity against Candida albicans when converted to thioester derivatives (IC₅₀ = 12–18 µM) .

- 5-(4-Trifluoromethylphenyl)-1,3,4-oxadiazole-2-thiol : Exhibited superior antifungal potency (IC₅₀ = 5–8 µM) due to the electron-deficient CF₃ group enhancing membrane penetration .

- 5-Benzyl-1,3,4-oxadiazole-2-thiol : Lower activity (IC₅₀ > 50 µM), attributed to reduced electronic modulation .

Antibacterial Activity

- 5-(4-Chlorophenoxymethyl)-1,3,4-oxadiazole-2-thiol: Showed significant activity against Salmonella typhi (MIC = 2 µg/mL), outperforming ciprofloxacin in some cases .

Enzyme Inhibition

Physicochemical Properties

- Melting Points: this compound: 156–158°C (crystallized from ethanol) . 5-(2-Chloro-4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol: 194–196°C . 5-(4-Trifluoromethylphenyl)-1,3,4-oxadiazole-2-thiol: 166–168°C .

- Solubility: Methoxybenzyl and phenoxymethyl derivatives exhibit higher solubility in ethanol and DMSO compared to halogenated analogs .

Corrosion Inhibition

- 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (APOT): Achieved 92% corrosion inhibition on mild steel in HCl via adsorption, attributed to the electron-rich -NH₂ group .

- 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol (MPOT): 78% inhibition, highlighting the inferiority of methyl vs. amino groups in electron donation .

- This compound: Not studied, but the methoxy group’s electron-donating capacity may enhance adsorption on metal surfaces.

生物活性

5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The structure of this compound features a thiol group attached to the oxadiazole ring, which is known to influence its biological activity. The methoxy group enhances lipophilicity, potentially improving cellular permeability.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives, including this compound.

Research Findings

- NCI 60 Cell Line Screening : In a study assessing various oxadiazole derivatives against the NCI 60 cell line panel, compounds exhibited significant cytotoxicity. Specifically, derivatives with methoxy substitutions showed enhanced activity against breast (MCF-7) and prostate (PC-3) cancer cell lines .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation. For instance, compounds like this compound have been shown to inhibit EGFR and Src kinases at low micromolar concentrations (IC50 values ranging from 0.24 µM to 0.96 µM) .

Case Studies

- In Vitro Studies : A study reported that this compound exhibited growth inhibition percentages (GP) of 95% against MDA-MB-435 (melanoma) and 98% against PC-3 (prostate cancer) at a concentration of .

| Cell Line | GP (%) at | IC50 (µM) |

|---|---|---|

| MDA-MB-435 | 95 | 0.96 |

| PC-3 | 98 | 0.24 |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied.

Research Findings

- Broad Spectrum Activity : Compounds containing the oxadiazole moiety have demonstrated significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 0.25 µg/mL against resistant strains .

- Mechanisms : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

- Disc Diffusion Method : In a comparative study using the disc diffusion method, this compound showed comparable efficacy to standard antibiotics such as amoxicillin against Gram-positive bacteria .

| Bacterial Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 0.25 | Vancomycin |

| E. coli | 1 | Ampicillin |

Other Biological Activities

Beyond anticancer and antimicrobial effects, oxadiazoles exhibit additional pharmacological activities such as anti-inflammatory and antioxidant properties.

Research Findings

Studies have indicated that certain derivatives can modulate inflammatory markers and exhibit scavenging activity against free radicals .

常见问题

Q. What are the standard synthetic routes for 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol, and what key steps ensure purity?

Methodological Answer: The synthesis typically involves cyclization of a hydrazide intermediate with carbon disulfide under basic conditions. Key steps include:

- Hydrazide Preparation : Reacting 4-methoxybenzyl carboxylic acid derivatives with hydrazine hydrate to form the hydrazide precursor.

- Cyclization : Treating the hydrazide with CS₂ in alkaline media (e.g., KOH/ethanol) to form the oxadiazole-thiol ring .

- Purification : Ice-cold water precipitation followed by recrystallization from methanol or ethanol to remove unreacted starting materials .

Critical Monitoring : Use thin-layer chromatography (TLC) to confirm reaction completion and elemental analysis to verify purity (>95%) .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

Methodological Answer: A multi-technique approach is required:

- ¹H NMR : Identify proton environments (e.g., methoxybenzyl aromatic protons at δ 6.7–7.2 ppm, thiol proton at δ ~10.0 ppm) .

- IR Spectroscopy : Confirm thiol (-SH) stretching (~2550 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+1]⁺ at m/z 268–270) and fragmentation patterns .

- Elemental Analysis : Ensure stoichiometric agreement (C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Methodological Answer: Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to methanol, reducing side-product formation .

- Catalysis : Adding trace MgCl₂ or NaOCH₃ accelerates ring closure, improving yields from 65% to >80% .

- Temperature Control : Reflux at 80–90°C for 4–6 hours balances reaction rate and thermal degradation .

- Scalability : Batch-wise addition of CS₂ under inert atmospheres minimizes exothermic hazards in large-scale syntheses .

Q. How can researchers resolve contradictions in spectral data, such as anomalous NMR shifts or unexpected MS fragments?

Methodological Answer: Address discrepancies through:

- Deuteration Studies : Exchange labile -SH protons with D₂O to confirm peak assignments in ¹H NMR .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions caused by methoxybenzyl substituents .

- High-Resolution MS (HRMS) : Differentiate isobaric fragments (e.g., [M-SH]⁺ vs. [M-H₂O]⁺) with sub-ppm accuracy .

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra to validate tautomeric forms (e.g., thiol vs. thione) .

Q. What strategies are employed to evaluate structure-activity relationships (SAR) for biological applications?

Methodological Answer: SAR studies involve:

- Derivatization : Synthesize analogs (e.g., thiomethyl, Mannich bases) to probe the role of the thiol group in antimicrobial activity .

- Enzyme Assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) or fungal CYP51, correlating IC₅₀ values with substituent electronic profiles .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., Staphylococcus aureus FabI) to rationalize bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。